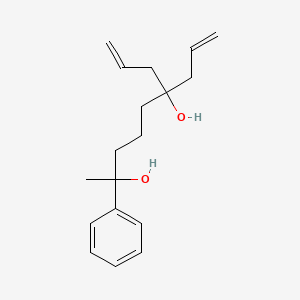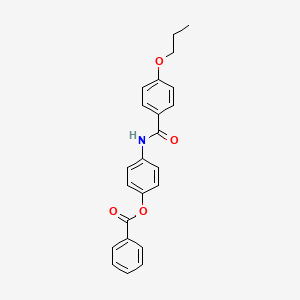
4-(4-Propoxybenzamido)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propoxybenzamido)phenyl benzoate: is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a propoxybenzamido group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxybenzamido)phenyl benzoate typically involves the esterification of 4-(4-Propoxybenzamido)phenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the phenol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Propoxybenzamido)phenyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
4-(4-Propoxybenzamido)phenyl benzoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(4-Propoxybenzamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the propoxybenzamido group.
4-Propoxybenzoic acid: Contains the propoxy group but lacks the ester linkage.
Benzyl benzoate: Another ester with a benzyl group instead of the propoxybenzamido group.
Uniqueness
4-(4-Propoxybenzamido)phenyl benzoate is unique due to the presence of both the propoxybenzamido and benzoate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88340-20-9 |
|---|---|
Molekularformel |
C23H21NO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
[4-[(4-propoxybenzoyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C23H21NO4/c1-2-16-27-20-12-8-17(9-13-20)22(25)24-19-10-14-21(15-11-19)28-23(26)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
LKVPSWDOYOAJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


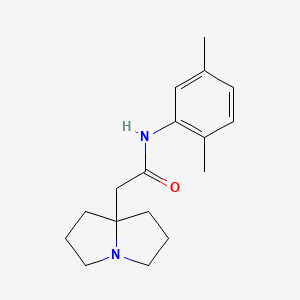
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

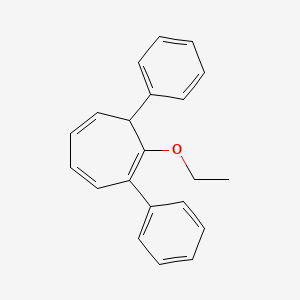
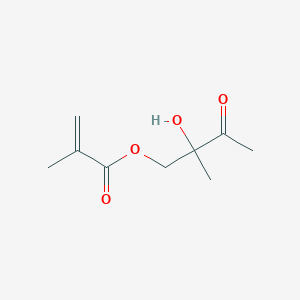

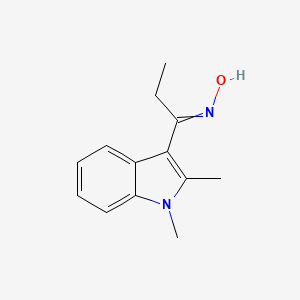
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
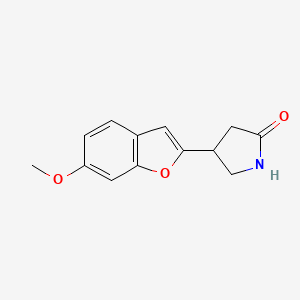
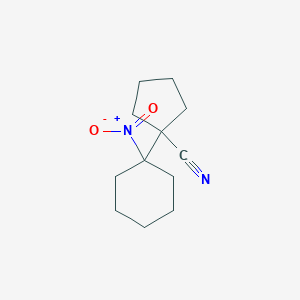
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
